

An In-depth Technical Guide to the Structure and Function of ω -Conotoxin GVIA

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Compound of Interest

Compound Name: *omega-Conotoxin gvia*

Cat. No.: B1627275

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ω -Conotoxin GVIA is a 27-amino acid polypeptide neurotoxin isolated from the venom of the marine cone snail, *Conus geographus*. It is a highly potent and selective blocker of N-type voltage-gated calcium channels (CaV2.2), which play a crucial role in neurotransmitter release at presynaptic terminals. This high affinity and selectivity have established ω -conotoxin GVIA as an indispensable pharmacological tool for the characterization of N-type calcium channels and as a lead compound in the development of novel therapeutics for chronic pain. This guide provides a comprehensive overview of the structure, function, and experimental methodologies associated with ω -conotoxin GVIA, intended for researchers, scientists, and professionals in the field of drug development.

Structure of ω -Conotoxin GVIA

The primary structure of ω -conotoxin GVIA consists of a single polypeptide chain of 27 amino acids with the sequence Cys-Lys-Ser-Hyp-Gly-Ser-Ser-Cys-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys-Cys-Arg-Ser-Cys-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys-Tyr-NH₂, where 'Hyp' represents hydroxyproline.[1] The peptide is characterized by a compact, globular fold stabilized by three intramolecular disulfide bonds (Cys1-Cys16, Cys8-Cys19, and Cys15-Cys26).[1] This disulfide bridge pattern creates a rigid scaffold known as the inhibitor cystine knot (ICK) motif, which is crucial for its biological activity.

The three-dimensional structure of ω -conotoxin GVIA has been elucidated by two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. These studies revealed a short, triple-stranded antiparallel β -sheet. The structure is amphipathic, with a hydrophilic face presenting positively charged residues (Lys and Arg) and a hydrophobic patch on the opposite side. Key residues, particularly Tyrosine 13 (Tyr13) and Lysine 2 (Lys2), have been identified as critical for its high-affinity binding to the N-type calcium channel.[2]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C120H182N38O43S6	[1]
Molecular Weight	3037.4 g/mol	[1]
Amino Acid Sequence	CKSXGSSCSXTSYNCCRSCN XYTKRCY-NH2 (X = Hydroxyproline)	[1]
Disulfide Bridges	Cys1-Cys16, Cys8-Cys19, Cys15-Cys26	[1]

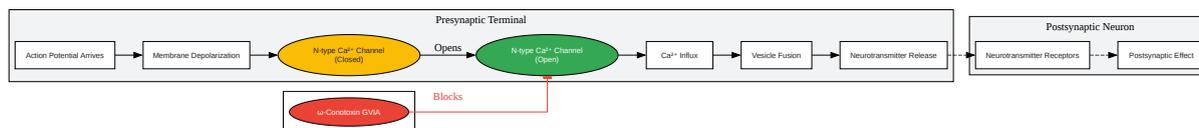
Function and Mechanism of Action

ω -Conotoxin GVIA exerts its biological effect by acting as a potent and selective antagonist of N-type (CaV2.2) voltage-gated calcium channels.[2] These channels are predominantly located on the presynaptic terminals of neurons and are integral to the process of neurotransmitter release.

Upon the arrival of an action potential, N-type calcium channels open, allowing an influx of Ca²⁺ ions into the presynaptic terminal. This increase in intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

ω -Conotoxin GVIA physically occludes the pore of the N-type calcium channel, thereby preventing the influx of Ca²⁺. [2] This blockade of calcium entry effectively decouples neuronal excitation from neurotransmitter release, leading to a potent inhibition of synaptic transmission. The binding of ω -conotoxin GVIA to the channel is characterized by a very slow dissociation rate, resulting in a persistent, and in some experimental conditions, quasi-irreversible block.

Signaling Pathway



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Caption: Signaling pathway of ω -Conotoxin GVIA action.

Binding Affinity and Inhibitory Potency

The interaction of ω -conotoxin GVIA with N-type calcium channels has been quantified through various experimental assays.

Parameter	Value	Cell/Tissue Type	Reference
IC50	0.15 nM	N-type calcium channels	
ED50	68 pM	N-type calcium channels	
Kd (High Affinity)	10 pM	Rat brain synaptic membranes	
Bmax (High Affinity)	0.5 pmol/mg protein	Rat brain synaptic membranes	
Kd (Low Affinity)	0.5 nM	Rat brain synaptic membranes	
Bmax (Low Affinity)	3.4 pmol/mg protein	Rat brain synaptic membranes	

Experimental Protocols

The study of ω -conotoxin GVIA relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

Objective: To obtain pure, biologically active ω -conotoxin GVIA.

Methodology:

- **Solid-Phase Peptide Synthesis (SPPS):** The linear peptide is synthesized on a solid support resin, typically using either Boc or Fmoc chemistry. Amino acids are added sequentially to the growing peptide chain.
- **Cleavage and Deprotection:** The synthesized peptide is cleaved from the resin and all protecting groups are removed, usually with a strong acid cocktail (e.g., trifluoroacetic acid).
- **Oxidative Folding:** The linear, reduced peptide is subjected to oxidative folding to form the three correct disulfide bonds. This is often achieved by air oxidation in a basic aqueous

buffer.

- Purification: The folded peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of an organic solvent (e.g., acetonitrile) in water is used to elute the peptide from a C18 column.
- Verification: The purity and identity of the final product are confirmed by analytical RP-HPLC, mass spectrometry, and amino acid analysis.

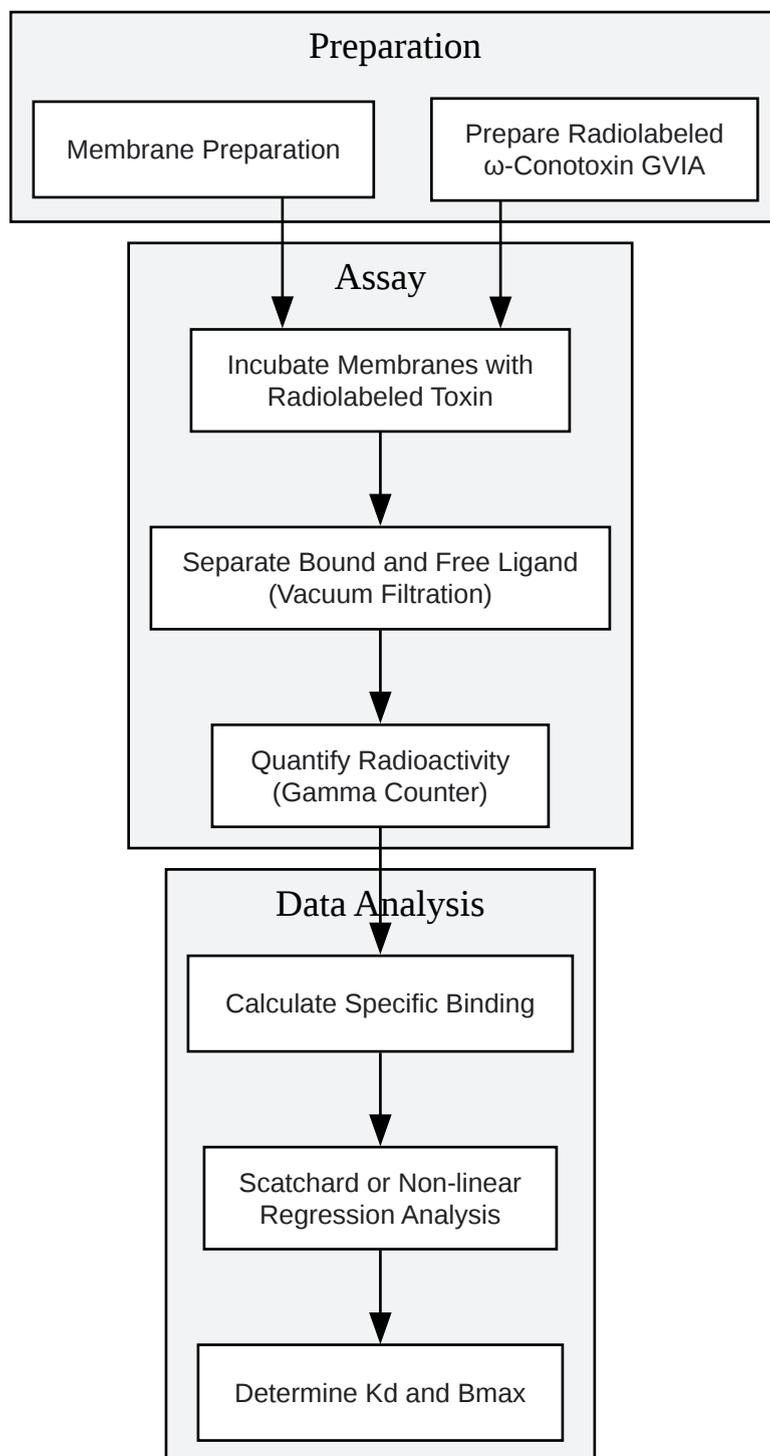
Radioligand Binding Assay

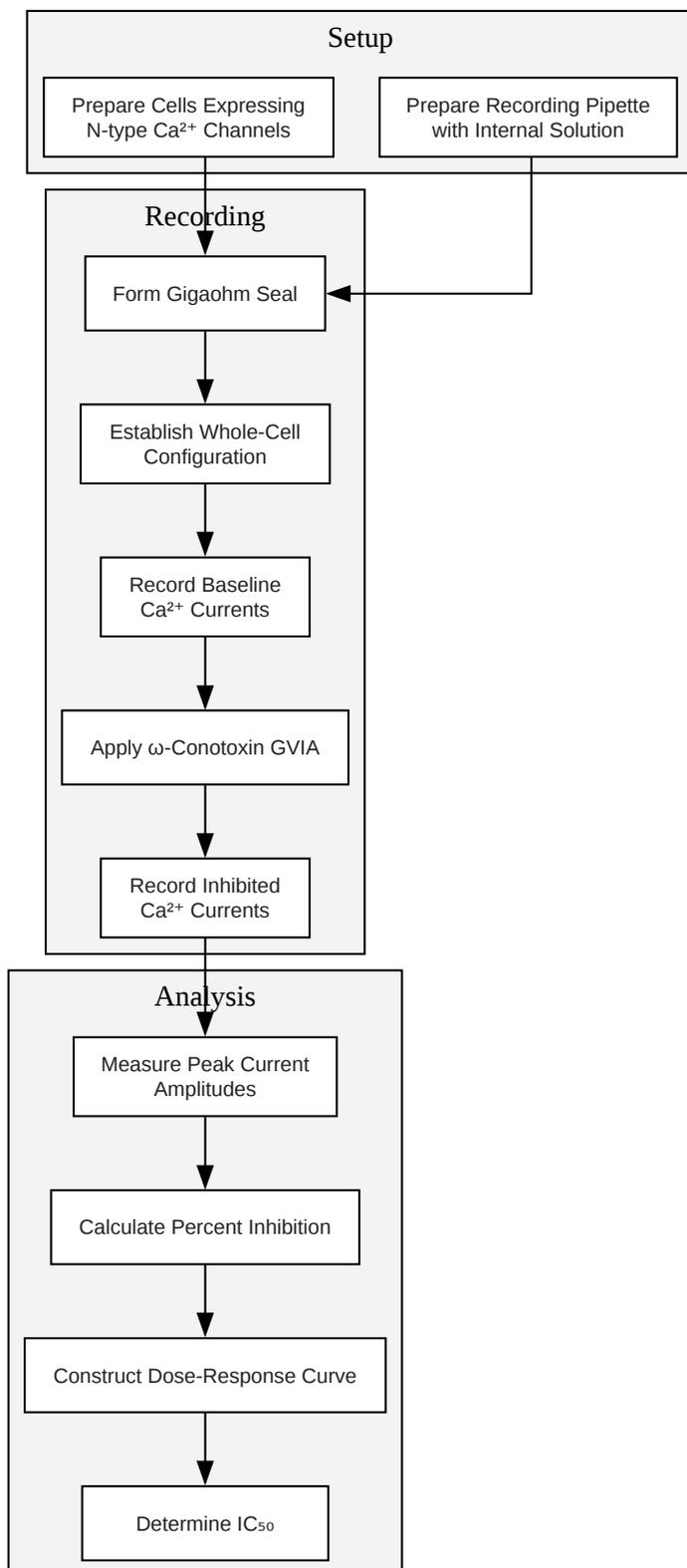
Objective: To determine the binding affinity (K_d) and density of binding sites (B_{max}) of ω -conotoxin GVIA for N-type calcium channels.

Methodology:

- Membrane Preparation:
 - Homogenize tissue (e.g., rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet by resuspension and recentrifugation.
 - Resuspend the final pellet in binding buffer.
- Binding Reaction:
 - In a microcentrifuge tube or 96-well plate, combine the membrane preparation, radioactively labeled ω -conotoxin GVIA (e.g., [125 I] ω -conotoxin GVIA) at various concentrations, and binding buffer.
 - For competition assays, include a fixed concentration of radiolabeled toxin and varying concentrations of unlabeled competitor.

- To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of unlabeled ω -conotoxin GVIA.
- Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Separation of Bound and Free Ligand:
 - Rapidly filter the reaction mixture through a glass fiber filter using a vacuum manifold. The filter traps the membranes with the bound radioligand.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Subtract non-specific binding from total binding to obtain specific binding.
 - Analyze the specific binding data using Scatchard analysis or non-linear regression to determine K_d and B_{max} .





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